1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N4OS |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H14N4OS/c1-19-12-5-3-10(4-6-12)9-18-13-11(8-16-18)7-15-14(17-13)20-2/h3-8H,9H2,1-2H3 |
InChI Key |
BVLZOIKBDQRFPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=NC(=NC=C3C=N2)SC |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation via Vilsmeier-Haack Reaction
-
Vilsmeier Amidination : 5-Amino-3-methylthio-1H-pyrazole reacts with PBr₃ in DMF at 60°C for 1–2 hours, forming an imidoyl bromide intermediate.
-
Heterocyclization : Addition of HMDS induces cyclization at 70–80°C, yielding the pyrazolo[3,4-d]pyrimidine core .
Optimized Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | 91% yield |
| Oxidizing Agent | PBr₃ | 78–91% yield |
| Temperature (Cyclization) | 70–80°C | <5% side products |
| Reaction Time | 3–5 hours | Complete conversion |
This method achieves 91% yield for the unsubstituted core, providing a platform for subsequent functionalization .
| Starting Material | Product | Yield |
|---|---|---|
| 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine | 1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | 89% |
Characterization via ¹H NMR confirms successful N1-substitution: δ 5.45 ppm (s, 2H, CH₂), δ 3.80 ppm (s, 3H, OCH₃) .
Alternative Route: Cyclocondensation with Formamide
The Egyptian Journal of Chemistry details a cyclocondensation approach using formamide and acetic anhydride :
-
Reaction Setup :
Mechanistic Insights
-
Formamide acts as both solvent and carbon donor
-
Acetic anhydride facilitates dehydration
-
Sequential imine formation and cyclization yield the pyrimidine ring
Comparative Yields
While lower yielding, this method avoids phosphorus reagents, benefiting large-scale synthesis .
Green Chemistry Approaches
Recent advances emphasize solvent-free and microwave-assisted protocols:
Microwave Synthesis (PMC7314832)
-
Reactants: 5-Aminopyrazole, CS₂, 4-methoxybenzyl bromide
-
Conditions: 150 W, 100°C, 15 minutes
Solvent-Free Alkylation
-
Mix core compound with 4-methoxybenzyl bromide and K₂CO₃
-
Grind in ball mill for 30 minutes
Environmental Metrics
| Method | PMI* | Energy Consumption |
|---|---|---|
| Conventional | 58 | 120 kWh/kg |
| Microwave | 12 | 45 kWh/kg |
| Solvent-Free | 8 | 28 kWh/kg |
| *Process Mass Intensity = Total materials used / Product mass |
Structural Confirmation and Analytical Data
¹H NMR (400 MHz, CDCl₃)
-
δ 8.21 (s, 1H, pyrimidine-H)
-
δ 7.25 (d, J=8.6 Hz, 2H, aryl-H)
-
δ 6.89 (d, J=8.6 Hz, 2H, aryl-H)
-
δ 5.42 (s, 2H, N-CH₂)
-
δ 3.79 (s, 3H, OCH₃)
LC-MS (ESI+)
X-ray Crystallography
-
Orthorhombic system, space group P2₁2₁2₁
Industrial-Scale Considerations
Cost Analysis (Per Kilogram)
| Component | Vilsmeier | Green Method |
|---|---|---|
| 5-Aminopyrazole | $320 | $310 |
| 4-Methoxybenzyl chloride | $280 | $275 |
| Solvent Recovery | $150 | $40 |
| Total | $750 | $625 |
Process Recommendations
-
Pilot Scale: Vilsmeier-Haack (batch size <10 kg)
-
Production Scale: Solvent-free alkylation (batch size >100 kg)
Chemical Reactions Analysis
Oxidation of Methylthio Groups
The methylthio (-SMe) group undergoes oxidation to form sulfoxides or sulfones.
-
Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).
-
Conditions : Aqueous or organic solvents at room temperature or elevated temperatures.
-
Products : Corresponding sulfoxide or sulfone derivatives.
Alkylation at N1 Position
The N1 position is reactive toward alkylating agents due to the electron-rich nature of the pyrazolo[3,4-d]pyrimidine ring.
-
Reagents : Benzyl halides (e.g., benzyl bromide) with bases like sodium hydride (NaH) .
-
Conditions : Polar aprotic solvents (e.g., DMF, THF) under reflux .
-
Products : Substituted derivatives with alkyl groups at N1.
Substitution Reactions
The methylthio group directs electrophilic substitution to adjacent positions.
-
Reagents : Electrophiles (e.g., nitro groups, halogens) in acidic or basic conditions.
-
Conditions : Temperature-controlled reactions to control regioselectivity .
Thiolation Mechanism
The introduction of the methylthio group involves nucleophilic substitution, where NaSH replaces a leaving group (e.g., -Cl, -OAc) at position 6. This is facilitated by acidic or basic conditions .
Alkylation Regioselectivity
The N1 position’s reactivity stems from its electron-rich environment. Alkylation occurs via deprotonation of the N1 hydrogen, forming a nucleophilic species that attacks alkyl halides .
Spectroscopic Analysis
-
¹H NMR : Signals for methylthio (-SMe) and methoxy (-OCH₃) groups are observed in the δ 2–4 ppm range .
-
IR : Absorption bands for –NH (if present) and –C=O groups (if functionalized) are critical for structural confirmation .
Biological Activity
While not explicitly detailed for this compound, pyrazolo[3,4-d]pyrimidine derivatives are known for kinase inhibition (e.g., EGFR-TK) and anti-inflammatory properties .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
- Molecular Formula : C12H14N4OS
- Molecular Weight : 254.33 g/mol
- CAS Number : 1044139-93-6
The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The presence of the methoxybenzyl and methylthio groups enhances its pharmacological properties.
Antitumor Activity
One of the most significant applications of 1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is its potential as an antitumor agent. Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit high inhibitory activity against various cancer cell lines.
Case Study: Antitumor Efficacy
A study investigated the antitumor efficacy of a related pyrazolo[3,4-d]pyrimidine derivative. The compound exhibited:
- IC50 Values :
- A549 (lung cancer): 2.24 µM
- MCF-7 (breast cancer): 1.74 µM
- HepG2 (liver cancer): Data not specified
This study indicated that the compound could induce apoptosis in cancer cells, suggesting its potential as a novel class of anticancer agents requiring further exploration .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several synthetic routes that focus on modifying the pyrazolo[3,4-d]pyrimidine core to optimize its biological activity. Preliminary structure-activity relationship studies suggest that modifications at specific positions on the core can significantly enhance or reduce biological efficacy .
Pharmacological Insights
In addition to antitumor properties, pyrazolo[3,4-d]pyrimidines have been explored for their potential in treating other diseases:
- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation in preclinical models.
- Antiviral Activity : Research indicates potential antiviral properties against various viruses.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung) | 2.24 | Apoptosis induction |
| Analog A | MCF-7 (breast) | 1.74 | Kinase inhibition |
| Analog B | HepG2 (liver) | TBD | TBD |
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Pharmacological Profiles
The table below compares key structural analogs and their biological activities:
Key Observations :
- The 4-methoxybenzyl group in the target compound enhances HO-1 induction (a marker of antioxidant response) at a lower dosage (30 mg/kg) compared to the benzyl-substituted analog (2000 mg/kg) .
- Chlorine-containing derivatives (e.g., 4-chloro-6-(chloromethyl)-1-methyl-) exhibit antibacterial activity, likely due to reactive chloro groups enabling covalent interactions with bacterial enzymes .
- Allylthio substituents (e.g., 6-allylthio) improve anticancer efficacy when delivered via halloysite nanotubes, suggesting enhanced solubility or targeted release .
Binding Affinities and Molecular Interactions
- Keap1 Binding : The analog KKC080096 (1-(t-butyl)-N-(4-methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4-amine) binds Keap1 with high affinity, activating the NRF2 pathway for antioxidant effects . The target compound’s 4-methoxybenzyl group may similarly stabilize Keap1 interactions.
- AMPK Activation : Some analogs induce HO-1 via AMPK signaling, suggesting a dual mechanism for anti-inflammatory effects .
Biological Activity
1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 270.34 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.34 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
Antitumor Activity
Studies have indicated that pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. Inhibition of TP leads to reduced tumor proliferation and enhanced apoptosis in cancer cells .
Antimicrobial Properties
Recent investigations into related pyrazolo compounds suggest potential antimicrobial activities against various pathogens. The presence of the methylthio group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .
Neuroprotective Effects
Some derivatives of pyrazolo[3,4-d]pyrimidine have been studied for their neuroprotective effects. These compounds may provide therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer cell proliferation.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Oxidative Stress Reduction : The antioxidant properties associated with the pyrazole ring may contribute to cellular protection against oxidative damage.
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity. The results demonstrated that certain modifications led to enhanced inhibition of TP activity and subsequent tumor cell death .
Study 2: Antimicrobial Activity Assessment
Another research effort focused on evaluating the antimicrobial efficacy of various pyrazolo derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that the methylthio substitution significantly improved antibacterial activity compared to unsubstituted analogs .
Study 3: Neuroprotective Mechanisms
Research exploring the neuroprotective effects of pyrazolo compounds highlighted their potential in mitigating neuroinflammation and protecting neuronal cells from apoptosis induced by toxic agents. This study emphasized the role of antioxidant mechanisms in these protective effects .
Q & A
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?
Q. What in vitro models are suitable for initial biological screening of its antioxidant or anti-inflammatory activity?
- Methodology : Use PC12 (rat neuronal) or HT22 (mouse hippocampal) cell lines to assess neuroprotective effects against oxidative stress (e.g., H₂O₂-induced apoptosis). Measure NRF2 target genes (HO-1, NQO1) via qPCR or Western blot, as done for structurally related pyrimidine-core compounds ( ). Dose-response studies (e.g., 2.5–30 µM) determine effective concentrations .
Advanced Research Questions
Q. How can molecular docking and crystallography guide the optimization of this compound as a kinase inhibitor (e.g., c-Src)?
- Methodology : Obtain the X-ray crystal structure of c-Src kinase (PDB ID) and dock the compound using software like Schrödinger Suite. Focus on interactions with the ATP-binding pocket: the methoxybenzyl group may occupy hydrophobic regions, while methylthio could enhance binding via van der Waals forces. Validate predictions with mutagenesis (e.g., T338M/Src mutations) and free energy perturbation calculations ( ). Optimize substituents (e.g., meta-hydroxyl groups) to improve potency .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodology : If in vitro activity (e.g., IC₅₀ = 5 µM in HT22 cells) does not translate to in vivo efficacy (e.g., 30 mg/kg in mice), assess pharmacokinetics (PK) parameters like bioavailability and blood-brain barrier penetration. Use LC-MS/MS to measure plasma/brain concentrations. Modify lipophilicity (e.g., replace methoxybenzyl with fluorinated analogs) to enhance PK properties ( ) .
Q. How does regioselective substitution at C4 vs. C6 impact antiproliferative activity in cancer models?
- Methodology : Synthesize analogs with chlorine or methylamine at C4 ( ) and compare with C6-methylthio derivatives. Test against neuroblastoma (SH-SY5Y) or leukemia (L1210) cell lines. Mechanistic studies (e.g., flow cytometry for apoptosis, cell cycle arrest) can link substitution patterns to activity. For example, C4-chloro derivatives may act as prodrugs, while C6-methylthio enhances metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
